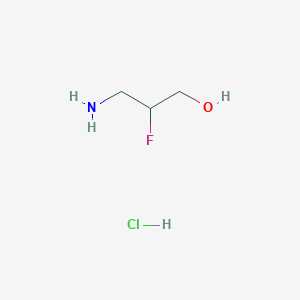

3-Amino-2-fluoropropan-1-ol hydrochloride

Description

Contextual Role of Fluorinated Amino Alcohols in Contemporary Organic Chemistry

Fluorinated amino alcohols, the class to which 3-Amino-2-fluoropropan-1-ol (B3057275) hydrochloride belongs, are of significant interest in contemporary organic chemistry due to the unique properties conferred by the fluorine atom. numberanalytics.com The introduction of fluorine into amino alcohols can lead to several beneficial modifications:

Enhanced Biological Activity: The substitution of hydrogen with fluorine can alter the conformation and electronic properties of a molecule, potentially leading to enhanced binding affinity with biological targets such as enzymes and receptors. nih.govresearchgate.net This has made fluorinated amino alcohols valuable building blocks in the synthesis of pharmaceuticals, including enzyme inhibitors and antibacterial agents. researchgate.net

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Incorporating fluorine at strategic positions in a drug candidate can block metabolic pathways, thereby increasing the compound's half-life and bioavailability. nih.gov

Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amino groups, affecting their ionization state at physiological pH. nih.gov

Applications in PET Imaging: The use of the fluorine-18 (B77423) isotope (¹⁸F) in fluorinated molecules allows for their use as tracers in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. numberanalytics.com

The synthesis of these compounds often involves the use of specialized fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and Selectfluor, to introduce the fluorine atom into a precursor molecule. numberanalytics.com The development of stereoselective methods to produce enantiomerically pure fluorinated amino alcohols is a particularly active area of research, as the chirality of these molecules is often critical to their biological function. mdpi.comnih.gov

Historical Overview of Research Trends Pertaining to 2-Fluorinated Propanols

Research into fluorinated propanols has evolved significantly over the past several decades, driven by their unique solvent properties and their utility as synthetic intermediates. A prominent example in this class is hexafluoro-2-propanol (HFIP), which has been extensively studied and utilized. wikipedia.orgchemicalbook.com

Historically, the focus was on the synthesis and characterization of polyfluorinated alcohols like HFIP. wikipedia.org These compounds were found to be highly polar, yet weakly nucleophilic, with a strong ability to form hydrogen bonds. wikipedia.orgacs.org This combination of properties makes them exceptional solvents for a variety of chemical reactions, including oxidations and Friedel-Crafts acylations, often promoting reactions that are sluggish in conventional solvents. wikipedia.orgacs.orgresearchgate.net

More recent research trends have shifted towards the development of methods for the selective synthesis of monofluorinated alcohols, including 2-fluoropropanol derivatives. These synthetic efforts often employ modern fluorinating reagents capable of converting secondary alcohols to alkyl fluorides with high selectivity and under mild conditions. youtube.comorganic-chemistry.org The interest in these less-fluorinated propanols stems from their potential as building blocks for creating more complex molecules with precisely tuned properties for applications in pharmaceuticals and agrochemicals. acs.orgnih.gov The development of catalytic and enantioselective fluorination reactions represents the current frontier in this field, aiming to provide efficient access to chiral 2-fluorinated propanol (B110389) derivatives. acs.org

Interactive Data Tables

Table 1: General Properties of Representative Amino Alcohols This table provides an overview of the basic physical and chemical properties of some simple amino alcohols to provide context for the class of compounds to which 3-Amino-2-fluoropropan-1-ol hydrochloride belongs.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 187-188 | 12.4 |

| (S)-2-Aminopropan-1-ol | C₃H₉NO | 75.11 | 173-176 | -2 |

| 1-Amino-3-chloro-propan-2-ol | C₃H₈ClNO | 110.55 | 225-230 | 75-78 |

Data sourced from publicly available chemical databases and may represent typical values.

Table 2: Predicted Properties for 3-Amino-2-fluoropropan-1-ol The following table lists computationally predicted properties for the base molecule, 3-Amino-2-fluoropropan-1-ol, as specific experimental data is not widely available. uni.lu

| Property | Predicted Value |

| Molecular Formula | C₃H₈FNO |

| Monoisotopic Mass | 112.05116 Da |

| XlogP | 0.5 |

| Collision Cross Section (CCS) [M+H]⁺ | 135.0 Ų |

These values are based on computational predictions and have not been experimentally verified. uni.lu

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9ClFNO |

|---|---|

Molecular Weight |

129.56 g/mol |

IUPAC Name |

3-amino-2-fluoropropan-1-ol;hydrochloride |

InChI |

InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H |

InChI Key |

FXGLUSCLLWMQRL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)F)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Fluoropropan 1 Ol Hydrochloride

Enantioselective and Diastereoselective Routes to 3-Amino-2-fluoropropan-1-ol (B3057275) Hydrochloride

The synthesis of 3-Amino-2-fluoropropan-1-ol hydrochloride with precise stereochemical control is paramount for its application in biologically active molecules. Enantioselective and diastereoselective strategies are employed to navigate the synthetic challenges posed by the two adjacent chiral centers, one bearing a fluorine atom and the other an amino group. These methods often involve the stereocontrolled opening of cyclic intermediates or the use of chiral catalysts and auxiliaries to guide the formation of the desired stereoisomer. mdpi.comnih.gov A generally applicable route involves the regiospecific ring-opening of a suitably functionalized 1,1-diaryl-2,3-epoxypropane with an appropriate amine. nih.gov

Chiral Precursor Strategies for Stereocontrol in this compound Synthesis

A prevalent strategy for achieving stereocontrol is the use of readily available, enantiopure starting materials, often referred to as the "chiral pool" approach. This method transfers the inherent chirality of the starting material to the final product. For the synthesis of fluorinated amino alcohols, precursors such as amino acids, sugars, and other natural products are commonly utilized. mdpi.com

Key chiral precursors and strategies include:

Amino Acids: L-serine and D-serine are effective starting points. For instance, fluorodehydroxylation of an oxazolidinone derived from L-serine using Deoxofluor can yield the corresponding fluorinated amino alcohol with excellent stereoselectivity. mdpi.com

Glyceraldehyde Derivatives: Commercially available (R)-2,3-O-isopropylideneglyceraldehyde serves as a versatile chiral building block. The synthesis involves the addition of an organometallic reagent to the aldehyde, followed by fluorination and subsequent transformation of a hydroxyl group into the amino group via a Mitsunobu reaction. mdpi.com

Epoxides: Chiral epoxides, such as (S,S)- or (S,R)-epoxy succinic esters, can be opened regioselectively to introduce the necessary functionalities. mdpi.com

Chiral Auxiliaries: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be used. nih.govmdpi.com These complexes allow for the diastereoselective alkylation of the glycine moiety, after which the auxiliary can be cleaved to yield the enantiomerically enriched amino acid. nih.govmdpi.com This approach has proven robust for the scale-up production of various non-canonical amino acids. mdpi.comnih.gov

Table 1: Chiral Precursor Strategies

| Chiral Precursor | Key Transformation(s) | Stereochemical Outcome | Reference |

|---|---|---|---|

| L- or D-Serine | Formation of oxazolidinone, fluorodehydroxylation (Deoxofluor) | Excellent stereoselectivity | mdpi.com |

| (R)-2,3-O-isopropylideneglyceraldehyde | Organometallic addition, fluorination (Morpho-DAST), Mitsunobu reaction | Pure stereoselectivity | mdpi.com |

| (S,S)- or (S,R)-Epoxy succinic esters | Nucleophilic ring opening, fluorination | Enantiopure syn- and anti-diastereomers | mdpi.com |

Asymmetric Catalytic Approaches to this compound

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using substoichiometric amounts of a chiral catalyst. mdpi.com These methods are highly sought after for their efficiency and atom economy.

Notable asymmetric catalytic methods applicable to the synthesis of precursors for this compound include:

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction of a suitable prochiral ketone provides access to chiral alcohols with high enantiomeric excess. nih.gov

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of allylic alcohols can generate chiral epoxyalcohols, which are key intermediates that can be opened regioselectively to install the amino and fluoro groups. nih.gov

Asymmetric Alkylation and Alkynylation: The catalytic enantioselective alkynylation of α-CF₃ ketoimine esters using a combination of zinc and BINOL has been developed. mdpi.com The resulting products can be further transformed into diverse α-trifluoromethyl-α-amino acids. mdpi.com

Asymmetric Allylation: The combination of indium iodide (InI) and a Box-type ligand can catalyze the asymmetric allylation of α-trifluoromethyl acyclic α-imino esters, yielding products with high enantiomeric excesses (90% to 99% ee). mdpi.com

Table 2: Asymmetric Catalytic Systems

| Reaction Type | Catalytic System | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Prochiral ketones | Enantioenriched alcohols | nih.gov |

| Asymmetric Epoxidation | Sharpless Catalyst (Ti(OiPr)₄, DET) | Allylic alcohols | Chiral epoxyalcohols | nih.gov |

| Asymmetric Alkynylation | Zinc / BINOL | α-CF₃ ketoimine ester | High yield and enantioselectivity | mdpi.com |

Enzymatic Transformations in the Preparation of this compound

Biocatalysis has emerged as an attractive methodology for generating highly functionalized molecules under mild conditions. nih.gov Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups. nih.gov

Relevant enzymatic transformations include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. An R-selective transaminase can be used to convert a hydroxy ketone (e.g., 4-hydroxybutan-2-one) into the corresponding chiral amino alcohol. google.com

Dehydrogenases: Alanine (B10760859) dehydrogenase (ALD) and diaminopimelate dehydrogenase (DAPDH) have been used for the synthesis of fluorinated alanine enantiomers from 3-fluoropyruvate. nih.gov These reactions can proceed with complete enantiomeric excess, and cofactor recycling systems can be employed to drive the reaction to high yields (>85%). nih.gov An enzymatic reduction of a β-amino trifluoromethylketone to the corresponding alcohol is also a key step in some synthetic routes. researchgate.net

Imine Reductases (IREDs): An imine reductase (IRED-259) has been identified that provides high R-selectivity in the reductive amination of hydroxylated substrates, demonstrating the potential for one-pot enzymatic sequences to produce amino-polyols. nih.gov

Table 3: Enzymatic Approaches

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Transaminase | R-selective transaminase | 4-hydroxybutan-2-one | (R)-3-aminobutan-1-ol | Single-step, high enantiopurity | google.com |

| Dehydrogenase | Diaminopimelate Dehydrogenase (DAPDH) | 3-fluoropyruvate | (S)-3-fluoroalanine | Complete enantiomeric excess | nih.gov |

Regioselective Fluorination Techniques in the Synthesis of this compound

The introduction of a fluorine atom at the C2 position with high regioselectivity is a critical step in the synthesis. The choice of fluorinating agent and substrate is crucial for success.

Common techniques for regioselective fluorination include:

Nucleophilic Ring-Opening of Epoxides and Aziridines: Chiral epoxides or aziridines are excellent substrates for introducing fluorine. Ring-opening with a fluoride (B91410) source, such as that derived from Deoxofluor, can proceed with high regio- and stereoselectivity. mdpi.com For example, treatment of a non-racemic aziridine-2-carboxylate (B8329488) with a nucleophilic fluoride source can yield the 3-fluoro-amino acid derivative. mdpi.com

Deoxyfluorination of Alcohols: The direct replacement of a hydroxyl group with fluorine is a common strategy. Reagents such as diethylaminosulfur trifluoride (DAST), Morpho-DAST, Deoxofluor, and XtalFluor-E are frequently used for this transformation. mdpi.com The choice of reagent can be critical to achieving high yields and minimizing side reactions.

Halogen Exchange (Halex) Reactions: This method involves the displacement of another halogen, typically chlorine or bromine, with fluoride. Spray-dried potassium fluoride in the presence of a phase-transfer catalyst can be effective for this purpose. researchgate.net A combination of cesium fluoride (CsF) and hydrogen fluoride (HF) can also serve as a highly reactive fluoride source. chemicalbook.com

Table 4: Regioselective Fluorination Methods

| Method | Substrate Type | Fluorinating Agent/System | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Aziridine-2-carboxylate | Nucleophilic fluoride | Regio- and stereoselective | mdpi.com |

| Deoxyfluorination | Secondary alcohol | DAST, Deoxofluor, XtalFluor-E | Direct OH to F conversion | mdpi.com |

| Halogen Exchange | Chloro- or Bromo- precursor | Potassium fluoride / Phase-transfer catalyst | Displacement of existing halogen | researchgate.net |

Strategic Protecting Group Chemistry for this compound Synthesis

In multi-step syntheses, protecting groups are essential tools to temporarily mask reactive functional groups, namely the amino and hydroxyl groups, ensuring chemoselectivity during subsequent reactions. wikipedia.orgorganic-chemistry.org The selection of protecting groups is governed by their stability to the reaction conditions and the ease of their selective removal (deprotection). wikipedia.org

Key protecting group strategies include:

Amine Protection: The nucleophilic amino group is commonly protected as a carbamate (B1207046). organic-chemistry.org

Boc (tert-butyloxycarbonyl): Introduced using Boc anhydride (B1165640) (Boc₂O), this group is stable to a wide range of conditions but is readily cleaved under acidic conditions. organic-chemistry.orgyoutube.com

Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. mdpi.com

Fmoc (9-fluorenylmethyloxycarbonyl): Often used in peptide synthesis, the Fmoc group is stable to acid but is cleaved under basic conditions, allowing for orthogonal protection strategies. mdpi.comorganic-chemistry.org

Alcohol Protection: The hydroxyl group can be protected in various forms.

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS or TBS) ethers are common. youtube.comyoutube.com They are formed using TBDMS-Cl and a base like imidazole. They are stable to many reaction conditions but are easily cleaved by fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). youtube.comyoutube.com

Acetals: Ketones and aldehydes can be protected as acetals (e.g., using ethylene (B1197577) glycol and an acid catalyst), which are stable to bases and nucleophiles but are removed with aqueous acid. wikipedia.orgyoutube.com This strategy can be used to differentiate between a ketone/aldehyde and a less reactive ester. youtube.com

Esters: Acetate and benzoate (B1203000) esters can serve as protecting groups, though they are less common in this specific context due to potential reactivity with nucleophiles. wikipedia.org

The use of an orthogonal protecting group strategy, where different functional groups can be deprotected selectively without affecting others, is a cornerstone of complex molecule synthesis. organic-chemistry.org For example, the presence of an acid-labile Boc group and a base-labile Fmoc group in the same molecule allows for the selective deprotection and reaction at one site while the other remains protected. organic-chemistry.org

Table 5: Common Protecting Groups in Fluorinated Amino Alcohol Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Reference |

|---|---|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA, HCl) | mdpi.comorganic-chemistry.org |

| Amine | Carboxybenzyl | Cbz | Cbz-Cl | Catalytic Hydrogenolysis | mdpi.com |

| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) | mdpi.comorganic-chemistry.org |

| Alcohol | tert-butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) | youtube.comyoutube.com |

Chemical Reactivity and Derivatization Studies of 3 Amino 2 Fluoropropan 1 Ol Hydrochloride

Nucleophilic and Electrophilic Substitution Reactions Involving 3-Amino-2-fluoropropan-1-ol (B3057275) Hydrochloride

The chemical structure of 3-Amino-2-fluoropropan-1-ol hydrochloride features two primary nucleophilic centers: the amino group and the hydroxyl group. These groups can readily react with a variety of electrophiles.

The amino group can undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. It can also be subjected to N-alkylation using alkyl halides. The hydroxyl group can participate in O-alkylation and O-acylation reactions. Due to the electron-withdrawing effect of the adjacent fluorine atom, the nucleophilicity of the amino group and the acidity of the hydroxyl group are expected to be modified compared to their non-fluorinated counterparts.

While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides insight. For instance, the chloro-analog, 1-amino-3-chloropropan-2-ol (B1208272), readily undergoes substitution at the chlorine position with various nucleophiles. It is anticipated that the fluorine atom in 3-Amino-2-fluoropropan-1-ol would be less prone to nucleophilic displacement due to the strength of the C-F bond.

Table 1: Representative Nucleophilic and Electrophilic Reactions

| Reaction Type | Reagent/Electrophile | Functional Group Involved | Potential Product |

| N-Acylation | Acetyl chloride | Amino | N-(2-fluoro-1-hydroxypropan-3-yl)acetamide |

| N-Alkylation | Benzyl bromide | Amino | 3-(Benzylamino)-2-fluoropropan-1-ol |

| O-Acylation | Acetic anhydride (B1165640) | Hydroxyl | 3-Amino-2-fluoropropyl acetate |

| O-Alkylation | Methyl iodide | Hydroxyl | 3-Amino-2-fluoro-1-methoxypropane |

Cyclization Reactions Utilizing this compound as a Substrate

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of three, five, or six-membered rings, which are common scaffolds in pharmaceuticals.

For example, treatment with a suitable reagent could facilitate the formation of an aziridine (B145994) through intramolecular nucleophilic attack of the amino group, displacing a leaving group at the 1-position (if the hydroxyl group is appropriately activated). Alternatively, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbamate (B1207046) (oxazolidinone), a privileged scaffold in medicinal chemistry.

While specific examples of cyclization reactions starting directly from this compound are not readily found in the literature, the synthesis of heterocyclic systems from other amino alcohols is a well-established strategy.

Table 2: Potential Cyclization Reactions and Resulting Heterocycles

| Reagent | Resulting Heterocycle | Potential Application of Scaffold |

| Phosgene or equivalent | Oxazolidinone | Antibacterial agents |

| Thionyl chloride (followed by base) | Aziridine | Synthetic intermediate |

| Dicarbonyl compounds (e.g., 2,5-hexanedione) | Pyrrole derivative | Various medicinal applications |

Formation of Novel Scaffolds via Functionalization of this compound

The functional groups of this compound can be derivatized to introduce new functionalities, thereby creating novel molecular scaffolds. These scaffolds can then be used in fragment-based drug discovery or as building blocks for more complex molecules.

For example, the primary amino group can be converted to an azide (B81097), which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations such as reductive amination or amide bond formation.

The strategic introduction of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates. Therefore, novel scaffolds derived from this fluorinated building block are of significant interest.

Table 3: Examples of Scaffold Functionalization

| Functionalization Reaction | Reagent(s) | Resulting Scaffold Feature |

| Diazotization followed by azide substitution | NaNO₂, HCl, then NaN₃ | Azide for click chemistry |

| Oxidation of primary alcohol | PCC or Swern oxidation | Aldehyde for further C-C bond formation |

| Peptide coupling | Protected amino acid, coupling agent | Peptidomimetic backbone |

Stereospecific Transformations Originating from this compound

This compound possesses a stereocenter at the carbon atom bearing the fluorine atom. If the starting material is enantiomerically pure, it can be used as a chiral building block for the synthesis of stereochemically defined molecules. This is particularly important in drug development, where different enantiomers of a chiral drug can have vastly different biological activities.

The stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions. For example, in cyclization reactions, the stereocenter can influence the formation of new stereocenters in the resulting heterocyclic ring. Similarly, enzymatic transformations, which are inherently stereospecific, can be employed to selectively modify one of the functional groups without affecting the chiral center.

The use of chiral pool starting materials, such as enantiopure amino acids, is a common strategy for the synthesis of optically active compounds. While this compound itself is not a natural amino acid, its synthesis from chiral precursors or its resolution into single enantiomers would make it a valuable tool for asymmetric synthesis.

Table 4: Potential Stereospecific Reactions

| Reaction Type | Key Consideration | Potential Outcome |

| Asymmetric epoxidation of an unsaturated derivative | Use of a chiral catalyst | Enantiomerically enriched epoxide |

| Enzymatic resolution | Use of a lipase (B570770) for selective acylation | Separation of enantiomers |

| Diastereoselective alkylation of a chiral derivative | Steric hindrance from the existing chiral center | Control over the formation of a new stereocenter |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Amino 2 Fluoropropan 1 Ol Hydrochloride

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of 3-Amino-2-fluoropropan-1-ol (B3057275) Hydrochloride

High-field NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For a fluorinated compound like 3-Amino-2-fluoropropan-1-ol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information. rsc.org The presence of the fluorine atom offers a sensitive probe for conformational analysis due to the large chemical shift dispersion and sensitivity of ¹⁹F NMR. nih.govrsc.org

The conformation of the C2-C3 bond is particularly influenced by the gauche effect between the electronegative fluorine and amino groups. In the hydrochloride salt, the amine exists as a protonated ammonium (B1175870) group (-NH₃⁺), which further influences local electronic environments. The analysis of three-bond coupling constants, such as ³J(H,H) and ³J(H,F), derived from high-resolution spectra, allows for the determination of dihedral angles via the Karplus equation, offering insights into the preferred staggered conformations (anti or gauche) around the C-C bonds. mdpi.com

¹H NMR: The proton spectrum would show complex multiplets for the diastereotopic protons on C1 and C3 due to coupling to each other, the C2 proton, and the fluorine atom. The proton on C2 would be split by the adjacent protons and the fluorine atom.

¹³C NMR: The carbon spectrum would display three distinct signals for the three carbon atoms. The C-F coupling constants (¹J(C,F), ²J(C,F), ³J(C,F)) are particularly informative. The one-bond coupling (¹J(C,F)) is typically large, while the two- and three-bond couplings provide valuable conformational information.

¹⁹F NMR: As the fluorine nucleus is a sensitive NMR probe, it serves as a powerful tool for studying fluorinated molecules. researchgate.netscilit.com The ¹⁹F chemical shift is highly sensitive to the local electronic environment and, therefore, to conformational changes. Coupling between ¹⁹F and adjacent protons provides further structural constraints.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound Note: The following data are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H on C1 | ~3.7 - 3.9 | ddt | ²J(H,H) ≈ 12; ³J(H,H) ≈ 4-6; ³J(H,F) ≈ 20-25 |

| ¹H | H on C2 | ~4.5 - 4.8 | dtt | ²J(H,F) ≈ 45-50; ³J(H,H) ≈ 3-5 |

| ¹H | H on C3 | ~3.2 - 3.4 | ddt | ²J(H,H) ≈ 13; ³J(H,H) ≈ 5-7; ³J(H,F) ≈ 15-20 |

| ¹³C | C1 (-CH₂OH) | ~60 - 65 | d | ²J(C,F) ≈ 20-25 |

| ¹³C | C2 (-CHF-) | ~88 - 93 | d | ¹J(C,F) ≈ 170-190 |

| ¹³C | C3 (-CH₂NH₃⁺) | ~45 - 50 | d | ²J(C,F) ≈ 18-23 |

| ¹⁹F | F on C2 | ~ -190 to -210 | dtt | ²J(F,H) ≈ 45-50; ³J(F,H) ≈ 15-25 |

Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions and Hydrogen Bonding in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally suited for probing the intermolecular forces within a crystalline solid. In the solid state, this compound molecules are held together by a network of hydrogen bonds involving the hydroxyl (-OH) group, the protonated amino (-NH₃⁺) group, and the chloride (Cl⁻) ion. nih.gov

The strength and geometry of these hydrogen bonds are reflected in the frequencies, intensities, and shapes of the vibrational bands.

O-H and N-H Stretching: Strong hydrogen bonding causes the O-H and N-H stretching vibrations to shift to lower frequencies (red-shift) and become significantly broader and more intense compared to the free, non-bonded groups. The N-H stretching vibrations of the ammonium group are expected in the 3200-2800 cm⁻¹ region. The O-H stretch would appear as a broad band, likely in the 3400-3200 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration is typically observed in the 1100-1000 cm⁻¹ region. Its exact position can be influenced by the molecular conformation and local electrostatic interactions.

The analysis of these spectral features provides a detailed picture of the hydrogen-bonding network, which is a critical determinant of the compound's solid-state properties. nih.govyoutube.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Appearance (IR) |

|---|---|---|---|

| O-H Stretch | -OH | 3400 - 3200 | Broad, Strong |

| N-H Stretch | -NH₃⁺ | 3200 - 2800 | Broad, Strong |

| C-H Stretch | -CH, -CH₂ | 3000 - 2850 | Medium |

| N-H Bend | -NH₃⁺ | 1600 - 1500 | Medium-Strong |

| C-O Stretch | -CH₂OH | ~1050 | Strong |

| C-F Stretch | -CHF- | 1100 - 1000 | Strong |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation of this compound

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not found in the surveyed literature, this technique would provide unambiguous data on its solid-state conformation, bond lengths, bond angles, and the intricate details of its intermolecular hydrogen-bonding network. rsc.org

A hypothetical analysis would yield a complete picture of the supramolecular assembly. It would confirm the gauche or anti conformation of the carbon backbone and reveal the specific donor-acceptor distances and angles for the O-H···Cl⁻, N-H···O, and N-H···Cl⁻ hydrogen bonds. Such interactions are known to be fundamental in crystal engineering and understanding the physical properties of molecular solids. mdpi.com

Interactive Table 3: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates (x, y, z) | Precise location of each atom within the unit cell. |

| Bond Lengths (Å) | Exact distances between bonded atoms (e.g., C-C, C-O, C-N, C-F). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O-C-C, F-C-C, C-C-N). |

| Torsion Angles (°) | Defines the conformation of the molecule (e.g., F-C-C-N). |

| Hydrogen Bond Geometry | Distances and angles of intermolecular interactions (e.g., N-H···Cl⁻). |

Advanced Mass Spectrometry Techniques for Investigating Reaction Pathways of this compound

Advanced mass spectrometry (MS) techniques are instrumental in confirming molecular weight and investigating the fragmentation patterns of a molecule, which can provide insights into its structure and potential reaction pathways. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

When subjected to ionization (e.g., electrospray ionization - ESI), the compound is detected as the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, revealing characteristic neutral losses and product ions. A likely and common fragmentation pathway for protonated amino alcohols is the loss of a water molecule ([M+H-H₂O]⁺). Other potential fragmentations include the cleavage of C-C bonds, leading to ions that can help to piece together the original structure. Analysis of these pathways helps in understanding the molecule's stability and reactivity. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated and compared with experimental values for further structural confirmation. uni.lu

Interactive Table 4: Predicted Mass Spectrometry Data for 3-Amino-2-fluoropropan-1-ol Data predicted for the free base form, C₃H₈FNO. uni.lu

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₃H₉FNO]⁺ | 94.066266 | 116.1 |

| [M+Na]⁺ | [C₃H₈FNONa]⁺ | 116.04821 | 123.0 |

| [M-H]⁻ | [C₃H₇FNO]⁻ | 92.051714 | 113.5 |

| [M+H-H₂O]⁺ | [C₃H₇FN]⁺ | 76.056250 | 111.0 |

Computational and Theoretical Investigations of 3 Amino 2 Fluoropropan 1 Ol Hydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 3-Amino-2-fluoropropan-1-ol (B3057275) Hydrochloride

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-2-fluoropropan-1-ol hydrochloride, DFT studies would provide fundamental insights into its molecular properties.

A typical DFT investigation would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. This would help in understanding the stabilizing effects of the fluorine atom and the hydrochloride salt formation.

A hypothetical data table for such a DFT study is presented below. The values are illustrative and not based on actual published research for this specific compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations for Solution-Phase Conformations and Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net For this compound, MD simulations would be essential for understanding its behavior in a solution, which is more representative of its state in biological systems or as a reagent in solution-phase reactions.

An MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, and then calculating the trajectories of all atoms over time based on a force field.

Key insights from MD simulations would include:

Solvation Shell Structure: MD simulations would reveal how solvent molecules, such as water, arrange themselves around the solute. This includes the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups and the surrounding water molecules, as well as the interaction of the chloride ion.

Transport Properties: Properties such as the diffusion coefficient could be calculated, providing information on how the molecule moves through a solution.

An illustrative data table for potential findings from an MD simulation is shown below.

| Property | Hypothetical Finding | Importance |

| Dominant Conformer | Gauche conformation around the C-C bond | Affects binding to target proteins or reagents |

| Radial Distribution Function | High peak for water oxygen around NH3+ group | Shows strong hydration of the ammonium (B1175870) group |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Characterizes mobility in aqueous solution |

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and analysis. For this compound, these predictions would be highly valuable.

Commonly predicted spectra include:

NMR Spectroscopy: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts are possible. These calculations, when compared to experimental data, can help in assigning the peaks in the spectra to specific atoms in the molecule and confirming its structure.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical spectra can aid in the interpretation of experimental IR and Raman spectra, helping to identify characteristic functional groups.

A hypothetical table of predicted vs. experimental spectroscopic data is provided below.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -195.3 | -194.8 |

| ¹³C (CH-F) | 89.1 | 88.7 |

| ¹³C (CH₂-OH) | 65.4 | 65.1 |

| ¹³C (CH₂-NH₃⁺) | 45.2 | 44.9 |

Reaction Mechanism Elucidation and Transition State Analysis for Reactions Involving this compound

Theoretical methods are instrumental in studying the mechanisms of chemical reactions. For a molecule like this compound, which could be a precursor in organic synthesis, understanding its reaction pathways is crucial.

Computational studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy barriers calculated for these transition states allow for the determination of the most likely reaction mechanism.

For example, in a nucleophilic substitution reaction, a computational study could:

Identify the transition state structure.

Calculate the activation energy, which determines the reaction rate.

Analyze the influence of the fluorine atom on the reaction mechanism and energetics compared to its non-fluorinated analog. The presence of a C-F bond can significantly alter reaction rates compared to a C-Cl bond.

A summary of a hypothetical reaction analysis is presented in the table below.

| Reaction Parameter | Hypothetical Value | Significance |

| Reaction Type | SN2 Substitution at the carbon bearing the amino group | A plausible reaction pathway |

| Activation Energy | 25 kcal/mol | Determines the feasibility and rate of the reaction |

| Transition State Geometry | Trigonal bipyramidal | Confirms the SN2 mechanism |

Applications of 3 Amino 2 Fluoropropan 1 Ol Hydrochloride As a Chiral Building Block and Synthetic Intermediate

Utility in the Construction of Fluorinated Heterocyclic Compounds

The presence of both a primary amine and a hydroxyl group in 3-amino-2-fluoropropan-1-ol (B3057275) hydrochloride makes it an ideal starting material for the construction of various fluorinated nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.

One of the key applications of this chiral building block is in the synthesis of fluorinated piperidines. The synthesis of all-cis-(multi)fluorinated piperidines can be achieved through a dearomatization-hydrogenation process of fluoropyridine precursors. nih.gov While direct synthesis from 3-amino-2-fluoropropan-1-ol hydrochloride is a complex multi-step process, its structural motif is a key component in the design of such fluorinated piperidine (B6355638) derivatives. For instance, the preparation of (R)-3-amino piperidine hydrochloride has been achieved from D-glutamic acid through a five-step reaction sequence involving cyclization. researchgate.net The strategic incorporation of fluorine, as seen in the structure of 3-amino-2-fluoropropan-1-ol, is crucial for modulating the properties of the final heterocyclic compound.

Furthermore, this amino alcohol can be envisioned as a precursor for other fluorinated N-heterocycles like azetidines and pyrrolidines. The synthesis of such compounds often involves the cyclization of appropriately functionalized open-chain precursors. The amino and hydroxyl groups of 3-amino-2-fluoropropan-1-ol provide convenient handles for elaboration and subsequent ring-closing reactions to furnish the desired heterocyclic systems. A related compound, 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride, is a known precursor for oxazolidinone antibacterial agents like linezolid, highlighting the utility of such amino alcohols in constructing medicinally relevant heterocycles. uni.lu

Role as a Precursor for Advanced Materials and Specialty Chemicals

The unique physicochemical properties imparted by the fluorine atom make this compound an attractive precursor for the development of advanced materials and specialty chemicals. Fluorinated compounds often exhibit properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

In the realm of materials science, fluorinated building blocks are utilized in the synthesis of fluoropolymers and liquid crystals. While direct polymerization of this compound is not a common application, its derivatives can be incorporated as monomers to introduce chirality and fluorine-specific properties into polymer backbones. For example, a related compound, 3-amino-2-methylpropan-1-ol, is used in the production of low molecular weight polymers and resins for paints and coatings. bldpharm.com The introduction of a fluorine atom, as in 3-amino-2-fluoropropan-1-ol, can be expected to enhance the performance of such materials.

The development of specialty chemicals, particularly those with applications in the pharmaceutical and agrochemical industries, can also benefit from this chiral fluorinated synthon. The synthesis of complex fluorinated amino acids is an area of active research. For example, chiral Ni(II) complexes have been employed for the asymmetric synthesis of various fluorinated amino acids, starting from simpler fluorinated alcohols and amines. beilstein-journals.org 3-Amino-2-fluoropropan-1-ol provides a readily available chiral pool starting material that can be chemically modified to access more complex and valuable fluorinated specialty chemicals.

Development of Chiral Ligands and Organocatalysts Derived from this compound

The chiral nature of this compound makes it a valuable scaffold for the design and synthesis of chiral ligands and organocatalysts for asymmetric catalysis. The presence of both amino and hydroxyl groups allows for the facile introduction of various coordinating groups and structural modifications to fine-tune the steric and electronic properties of the resulting catalyst.

A prominent class of chiral ligands that can be derived from amino alcohols are oxazolines. Chiral oxazoline (B21484) ligands are widely used in a variety of metal-catalyzed asymmetric reactions. mdpi.com For instance, chiral pyridine-containing oxazoline derivatives have been synthesized and utilized as ligands in metal-catalyzed asymmetric reactions. mdpi.com The synthesis of such ligands often involves the condensation of an amino alcohol with a suitable carboxylic acid derivative. By using (R)- or (S)-3-amino-2-fluoropropan-1-ol, novel fluorinated oxazoline ligands can be prepared, which may exhibit unique catalytic activities due to the electronic influence of the fluorine atom.

In the field of organocatalysis, chiral amino alcohols and their derivatives are frequently employed as catalysts for reactions such as the aldol (B89426) reaction. nih.govmdpi.comacs.org For example, amino acid-derived acylguanidines have been developed as bioinspired organocatalysts for the asymmetric aldol reaction. nih.gov The threonine derivative, which shares the amino alcohol motif, was found to be a highly effective catalyst. It is conceivable that organocatalysts derived from this compound could be developed for similar transformations, with the fluorine atom potentially influencing the stereochemical outcome of the reaction.

Table 1: Potential Chiral Ligands and Organocatalysts Derived from this compound

| Catalyst Type | Potential Application | Rationale |

|---|---|---|

| Chiral Oxazoline Ligands | Asymmetric metal catalysis (e.g., Henry reaction, allylic alkylation) | The fluorine atom can influence the electronic properties of the ligand and the stereochemical outcome of the reaction. mdpi.com |

| Chiral Guanidine Organocatalysts | Asymmetric aldol and Michael reactions | The amino alcohol backbone can be functionalized to create a guanidinium (B1211019) moiety, which can act as a hydrogen bond donor to activate substrates. nih.gov |

Integration into Multi-component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis. The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an attractive component for various MCRs.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for the incorporation of amino alcohols. The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.gov While the classical Passerini reaction utilizes a carboxylic acid, variations exist where an alcohol can participate.

The Ugi reaction, a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, offers a direct route to peptide-like structures. nih.govmdpi.com this compound can serve as the amine component in an Ugi reaction. The resulting product would incorporate the fluorinated amino alcohol scaffold, providing a rapid entry to complex, fluorinated, and chiral molecules. For instance, an isonitrile-based multicomponent synthesis has been used to prepare β-amino boronic acids, demonstrating the versatility of these reactions.

Furthermore, the integration of 3-amino-2-fluoropropan-1-ol into MCRs can be combined with subsequent cyclization strategies to generate diverse heterocyclic libraries. The functional groups present in the MCR products derived from this amino alcohol can be manipulated to undergo intramolecular reactions, leading to the formation of complex, fluorinated, and chiral ring systems.

Table 2: Potential Multi-component Reactions Involving 3-Amino-2-fluoropropan-1-ol

| MCR Type | Reactants | Potential Product |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, 3-Amino-2-fluoropropan-1-ol , Carboxylic Acid, Isocyanide | α-Acylamino amide containing the fluorinated amino alcohol moiety. nih.govmdpi.com |

| Passerini-type Reaction | Aldehyde/Ketone, 3-Amino-2-fluoropropan-1-ol (as alcohol component), Isocyanide | α-Hydroxy amide derivative. nih.gov |

Emerging Research Directions and Future Perspectives for 3 Amino 2 Fluoropropan 1 Ol Hydrochloride

Development of Sustainable Synthetic Methodologies for 3-Amino-2-fluoropropan-1-ol (B3057275) Hydrochloride

The production of organofluorine compounds has traditionally relied on methods that can be costly and generate significant waste. cas.cnacs.org Consequently, the development of environmentally responsible and efficient synthetic processes is a key focus in modern organofluorine chemistry. cas.cn This push towards sustainability is driving innovation in how building blocks like 3-Amino-2-fluoropropan-1-ol hydrochloride are manufactured.

Flow chemistry, which involves performing chemical reactions in continuously flowing streams through reactors, is emerging as a superior alternative to traditional batch processing for many applications. acs.org This methodology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. acs.org

For fluorination reactions, flow chemistry provides a particularly advantageous platform. It allows for the safe handling of hazardous reagents and the precise management of highly exothermic reactions. acs.org A notable strategy involves using packed-bed reactors containing reagents like cesium fluoride (B91410) to generate reactive fluorinating species on demand, minimizing waste and the need to handle large quantities of unstable intermediates. acs.org This approach, which can be applied to chlorine-fluorine exchange reactions followed by the formation of an anion for subsequent reaction, is relevant for the sustainable synthesis of fluorinated amino alcohols. acs.org The transition from batch to continuous flow processes can significantly reduce waste and improve efficiency.

Table 1: Comparison of Flow Chemistry and Traditional Batch Processing for Fluorination

| Feature | Flow Chemistry | Traditional Batch Processing |

| Heat Transfer | Highly efficient due to high surface-area-to-volume ratio | Often inefficient, leading to hotspots and side reactions |

| Safety | Enhanced; small reaction volumes minimize risk with hazardous reagents | Higher risk due to large volumes of reactive materials |

| Scalability | Straightforward by operating the system for longer durations ("scaling out") | Complex; requires re-optimization of conditions for larger vessels |

| Control | Precise control over temperature, pressure, and residence time | Less precise control, potential for temperature and concentration gradients |

| Waste Generation | Minimized; on-demand generation of reagents reduces waste streams | Can generate significant waste from side products and excess reagents |

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling unique chemical transformations under exceptionally mild conditions. mdpi.com This strategy is particularly powerful for the formation of carbon-fluorine bonds, a critical step in the synthesis of compounds like this compound. vapourtec.commdpi.com The process typically involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer process. acs.org

In the context of synthesizing fluorinated amino alcohols, photoredox catalysis can be used to generate radical intermediates that subsequently react with a fluorine source. datapdf.com For instance, a general approach involves the reductive quenching of an excited photocatalyst by an amine, which generates an amine radical cation. acs.org This intermediate can then lead to the formation of a carbon-centered radical that is trapped by a fluorinating agent. acs.orgdatapdf.com This method has been successfully applied to the synthesis of α-fluoro-α-amino acids from dehydroalanine (B155165) derivatives, showcasing its potential for the regioselective construction of C-F bonds in amino-containing molecules. datapdf.comfigshare.com

Table 2: Key Aspects of Photoredox Catalysis in Fluorination

| Aspect | Description |

| Mechanism | Involves the generation of radical intermediates via single-electron transfer initiated by a photocatalyst absorbing visible light. mdpi.comacs.org |

| Conditions | Typically performed at room temperature under mild, operationally simple conditions. mdpi.com |

| Fluorinating Agents | A wide variety of electrophilic fluorine sources, such as Selectfluor, can be employed. datapdf.com |

| Substrate Scope | Demonstrates high functional group tolerance, allowing for late-stage fluorination of complex molecules. mdpi.com |

| Application | Enables the synthesis of diverse fluorinated compounds, including fluorinated amino acids and heterocycles. vapourtec.comdatapdf.com |

Exploration of Novel Chemical Transformations of this compound

The functional groups of this compound—a primary amine, a primary alcohol, and a carbon-fluorine bond—provide multiple handles for further chemical modification. Research into novel transformations of this scaffold is crucial for creating a diverse range of derivatives for various applications. The reactivity of this compound can be compared to similar amino alcohols, where the hydroxyl and amino groups are common sites for reaction. evitachem.com

Potential transformations include:

Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a different class of fluorinated compounds. evitachem.com

N-Functionalization: The primary amine can readily undergo reactions such as acylation, alkylation, or sulfonylation to introduce a wide array of substituents, thereby modulating the molecule's physical and biological properties.

Cyclization: Intramolecular reactions between the amino and hydroxyl groups, or with an external reagent, can lead to the formation of heterocyclic structures, such as fluorinated oxazolidines or morpholines.

Substitution Reactions: While the carbon-fluorine bond is exceptionally strong, nucleophilic substitution of the fluorine atom could be explored under specific activating conditions, though this remains a significant challenge in organofluorine chemistry. wikipedia.org

Table 3: Potential Chemical Transformations of 3-Amino-2-fluoropropan-1-ol

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Hydroxyl (-OH) | Oxidation | PCC, DMP, TEMPO | Aldehyde (-CHO) |

| Hydroxyl (-OH) | Oxidation | Jones Reagent, KMnO₄ | Carboxylic Acid (-COOH) |

| Amino (-NH₂) | Acylation | Acid Chlorides, Anhydrides | Amide (-NHCOR) |

| Amino (-NH₂) | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |

| Amino & Hydroxyl | Cyclization | Phosgene (B1210022), Carbonates | Cyclic Carbamate (B1207046) (Oxazolidinone) |

Advanced Computational Modeling for Predictive Chemistry of this compound Derivatives

Advanced computational modeling has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before a molecule is ever synthesized in the lab. For derivatives of this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into their chemical behavior.

These predictive models can be used to:

Predict Reaction Energetics: Calculate the activation energies and reaction enthalpies for potential transformations, helping to identify the most feasible synthetic routes.

Analyze Conformation and Stereochemistry: Determine the most stable three-dimensional structures of different derivatives and predict the stereochemical outcome of asymmetric reactions.

Elucidate Electronic Properties: The introduction of a fluorine atom significantly alters a molecule's electronic profile. numberanalytics.com Computational modeling can quantify properties such as molecular electrostatic potential, dipole moment, and the acidity of N-H or O-H bonds, which are crucial for understanding intermolecular interactions. For instance, modeling can predict how the high electronegativity of fluorine influences the reactivity of adjacent functional groups.

Guide Derivative Design: By simulating how structural modifications affect key properties (e.g., lipophilicity, metabolic stability), computational chemistry can guide the rational design of new derivatives with optimized characteristics for specific applications.

Table 4: Applications of Computational Modeling for 3-Amino-2-fluoropropan-1-ol Derivatives

| Predicted Property | Computational Method | Significance |

| Transition State Energy | Density Functional Theory (DFT) | Predicts reaction feasibility and helps optimize conditions. |

| Molecular Electrostatic Potential | Ab initio / DFT | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack. |

| Bond Dissociation Energy | DFT, G3/G4 Theory | Assesses the stability of specific bonds (e.g., C-F vs. C-H). |

| Collision Cross-Section (CCS) | Ion Mobility Spectrometry-MS Modeling | Predicts ion mobility in the gas phase, aiding in analytical identification. |

| Enantiomeric Excess | DFT Calculations | Predicts the stereochemical outcome of catalytic asymmetric syntheses. |

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-fluoropropan-1-ol hydrochloride, and how can side reactions be minimized?

The synthesis of structurally similar amino-propanol derivatives (e.g., 1-amino-3-chloro-2-propanol hydrochloride) involves challenges due to reactive functional groups (amine, hydroxyl, halide) that may lead to decomposition or undesired intermediates. A validated approach includes using protective groups (e.g., phthalimide for amines) and low-temperature conditions to suppress side reactions. Post-synthetic purification via recrystallization or column chromatography ensures product integrity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm molecular structure, fluorine position, and stereochemistry.

- HPLC-MS for purity assessment and detection of trace impurities.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Ion chromatography to verify chloride counterion content .

Q. How should this compound be stored to maintain stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid aqueous solutions unless freshly prepared, as hydrolysis may occur at room temperature .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

For stereoisomers (e.g., (S)- or (R)-configurations), use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar mobile phases (hexane/isopropanol). Alternatively, enzymatic resolution with lipases or esterases can selectively modify one enantiomer for separation .

Q. What computational models predict the physicochemical properties of this compound?

Tools like COSMO-RS or Density Functional Theory (DFT) calculate logP, pKa, and solubility. For example, the amine group’s pKa (~9.2) and fluorinated carbon’s electronegativity influence solubility in polar solvents. Validate predictions experimentally via shake-flask solubility tests .

Q. How do conflicting bioactivity results for this compound arise, and how should they be resolved?

Discrepancies may stem from impurities (e.g., residual solvents) or assay conditions (pH, temperature). Mitigation strategies:

Q. What mechanistic insights explain the reactivity of the fluorine substituent in nucleophilic environments?

The C-F bond’s high electronegativity reduces nucleophilic substitution rates compared to chlorine analogs. However, under basic conditions (pH >10), neighboring group participation by the hydroxyl or amine can facilitate intramolecular reactions. Monitor via ¹⁹F NMR to track fluoride release or intermediate formation .

Methodological Notes

- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group during synthesis .

- Biological Assays : For receptor studies, pre-incubate compounds in assay buffers (e.g., PBS) to stabilize pH-dependent ionization states .

- Data Validation : Cross-reference experimental LogP values with computational predictions (e.g., ACD/Labs or MarvinSuite) to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.